Chain Length vs. Lipophilicity
The butanamide scaffold provides a calculated XLogP3 of 4.1, which is approximately 1.3 log units higher than the acetamide analog (2‑bromo‑N‑(3‑chloro‑4‑methylphenyl)acetamide; XLogP3 ≈ 2.8) and about 0.7–0.8 log units higher than the propanamide analog (2‑bromo‑N‑(3‑chloro‑4‑methylphenyl)propanamide; XLogP3 ≈ 3.3‑3.4), based on PubChem computed data for the homologous series [1]. This places the butanamide in a lipophilicity range empirically associated with improved passive membrane permeability while remaining below the threshold where solubility‑limited absorption or promiscuous off‑target binding becomes dominant.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (PubChem CID 4152952) [1] |
| Comparator Or Baseline | Acetamide analog: XLogP3 ≈ 2.8 (estimated); Propanamide analog: XLogP3 ≈ 3.3–3.4 (estimated) [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.3 relative to shorter-chain analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); experimental LogP values not available for the target compound |
Why This Matters
Procurement decisions for permeability‑sensitive assays (e.g., cell‑based phenotypic screens) should consider that the butanamide homolog resides in a distinct lipophilicity band, which may translate to different cell‑penetration kinetics than the more polar acetamide or propanamide analogs.
- [1] PubChem. Compound Summary for CID 4152952: 2-Bromo-N-(3-chloro-4-methylphenyl)butanamide. XLogP3 computed property. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4152952 (accessed 2026-04-24). View Source
